2-Methyl-6-(trifluoromethyl)nicotinonitrile
Description
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c1-5-6(4-12)2-3-7(13-5)8(9,10)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTWLXULKGAFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)nicotinonitrile typically involves the reaction of 2-methyl-6-(trifluoromethyl)pyridine with a suitable nitrile source under specific conditions. One common method includes the use of cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like acetonitrile (CH3CN) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: 2-Methyl-6-(trifluoromethyl)nicotinic acid.
Reduction: 2-Methyl-6-(trifluoromethyl)nicotinamide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
2-Methyl-6-(trifluoromethyl)nicotinonitrile has gained attention in medicinal chemistry due to its potential as a pharmaceutical intermediate. It is utilized in the synthesis of various biologically active compounds:
- Anticancer Agents : Research indicates that derivatives of this compound can inhibit tumor growth by modulating specific cellular pathways. For instance, studies have shown synergistic effects when combined with other anticancer drugs, enhancing therapeutic efficacy against certain cancers.
- Inflammatory Disorders : The compound has been investigated for its anti-inflammatory properties, potentially acting through modulation of immune responses and inhibition of pro-inflammatory cytokines.
Agrochemical Applications
The trifluoromethyl group in this compound enhances its lipophilicity and biological activity, making it suitable for use in agrochemicals:
- Pesticides and Herbicides : It serves as an intermediate in the development of novel agrochemical agents designed to target specific pests while minimizing environmental impact .
Biological Research
In biological studies, this compound is used to explore various enzyme interactions and metabolic pathways:
- Enzyme Activity Studies : It has been employed to investigate the inhibition of key enzymes involved in metabolic processes, such as α-amylase and α-glucosidase, which are relevant in diabetes research.
Material Science
The unique properties of this compound allow its application in material science:
- Polymer Chemistry : It can be used as a building block for synthesizing polymers with specific properties, including enhanced thermal stability and chemical resistance .
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of this compound revealed its ability to inhibit the growth of certain cancer cell lines. The mechanism involved modulation of the adenosine A2B receptor pathway, leading to decreased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in tumorigenesis.
Case Study 2: Enzyme Inhibition
Research focusing on enzyme inhibition demonstrated that derivatives of this compound effectively inhibit α-glucosidase activity, suggesting potential applications in managing blood sugar levels in diabetic patients.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for the development of drugs with improved bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(trifluoromethyl)nicotinonitrile
- 2-Methyl-5-(trifluoromethyl)nicotinonitrile
- 2-Methyl-6-(difluoromethyl)nicotinonitrile
Uniqueness
2-Methyl-6-(trifluoromethyl)nicotinonitrile is unique due to the specific positioning of the trifluoromethyl and methyl groups on the pyridine ring, which imparts distinct chemical and physical properties. These properties include increased stability, reactivity, and potential biological activity compared to other similar compounds .
Biological Activity
2-Methyl-6-(trifluoromethyl)nicotinonitrile is a compound that has gained attention in recent years due to its potential biological activities. This article explores its biological activity, particularly focusing on antimicrobial and antiviral properties, structure-activity relationships (SAR), and its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can significantly impact their biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the pyridine nucleus, including this compound. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.5 |
| Pseudomonas aeruginosa | 31.25 |
| Acinetobacter baumannii | 62.5 |
The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential .
Antiviral Activity
The antiviral properties of pyridine derivatives, including those similar to this compound, have been explored in the context of viral infections such as SARS-CoV-2. The presence of the trifluoromethyl group enhances the interaction with viral proteins, potentially increasing efficacy against viral replication .
Structure-Activity Relationship (SAR)
The incorporation of a trifluoromethyl group at specific positions on the pyridine ring has been shown to improve biological activity significantly. For instance, compounds with this modification exhibit enhanced potency in inhibiting key enzymes involved in bacterial resistance mechanisms and viral replication pathways.
Case Study: SAR Analysis
In a comparative study, various analogs of nicotinonitrile were synthesized and evaluated for their biological activities. The results indicated that:
- Compounds with a trifluoromethyl group at the 6-position exhibited higher antibacterial activity compared to their non-fluorinated counterparts.
- The introduction of additional functional groups, such as amines or hydroxyls, further enhanced activity.
These findings underscore the importance of molecular modifications in optimizing therapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-methyl-6-(trifluoromethyl)nicotinonitrile with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted pyridine precursors. Key steps include halogenation, trifluoromethylation, and nitrile functionalization. Solvents such as dimethyl sulfoxide (DMSO) or dichloromethane are commonly used, with potassium hydroxide (KOH) as a base catalyst. Temperature control (e.g., 50–80°C) and reaction time optimization (12–24 hours) are critical for achieving yields >75% and purity >95% . Post-synthesis purification via column chromatography or recrystallization is recommended.
Q. How should researchers characterize the physical and chemical properties of this compound?
- Methodological Answer :
- Melting Point : Use differential scanning calorimetry (DSC) or capillary methods (reported range: 99–105°C) .
- Spectroscopy : Employ / NMR to confirm substituent positions (e.g., aromatic protons at δ 7.3–8.4 ppm) and FT-IR for nitrile group identification (~2220 cm) .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators (e.g., OV/AG/P99 filters for vapor protection), nitrile gloves, and safety goggles. Use closed systems to minimize inhalation exposure .
- Environmental Controls : Avoid drainage discharge; use chemical waste containers compliant with EPA guidelines .
- Emergency Measures : In case of fire, use dry powder or CO extinguishers. Toxic HF gas may form during combustion; evacuate and use self-contained breathing apparatus (SCBA) .
Advanced Research Questions
Q. How does this compound interact with biological targets such as enzymes, and what methodologies are used to study these interactions?
- Methodological Answer : The compound’s trifluoromethyl and nitrile groups enhance binding to hydrophobic enzyme pockets. Techniques include:
- Enzyme Inhibition Assays : Measure IC values using fluorogenic substrates in metabolic pathway studies (e.g., cytochrome P450 inhibition) .
- Radiolabeling : Incorporate or isotopes for tracking distribution in cellular uptake studies .
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or GPCRs) .
Q. What strategies can resolve discrepancies in reported reactivity or stability data for this compound under varying experimental conditions?
- Methodological Answer :
- Controlled Replication : Standardize solvent systems (e.g., DMSO vs. acetonitrile) and atmospheric conditions (e.g., inert N vs. ambient air) to isolate variables .
- Advanced Analytics : Use LC-MS to identify degradation byproducts (e.g., hydrolysis of the nitrile group to amides) .
- Cross-Validation : Compare thermogravimetric analysis (TGA) data with computational stability predictions (DFT calculations) .
Q. How can structural analogs of this compound be designed to enhance selectivity in enzyme inhibition studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO) at the 4-position to modulate electronic effects .
- Bioisosteric Replacement : Substitute the trifluoromethyl group with -SCF or -OCF to alter lipophilicity and binding kinetics .
- In Silico Screening : Perform virtual libraries of ~1,000 analogs using QSAR models to prioritize synthesis targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
